RIP1 kinase inhibitor 5, also known as compound 5, is a small-molecule inhibitor targeting the receptor-interacting protein kinase 1 (RIPK1). This compound has garnered attention due to its role in regulating cell death pathways, particularly necroptosis and inflammation, which are implicated in various human diseases including cancer and autoimmune disorders. The inhibitor is characterized by its high specificity for RIPK1 and its potential therapeutic applications, particularly in inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis .
The development of RIP1 kinase inhibitor 5 stems from a series of optimization efforts on a benzoxazepinone scaffold derived from a DNA-encoded library. The compound was identified through structure-activity relationship studies aimed at enhancing potency and selectivity against RIPK1 while minimizing off-target effects .
RIP1 kinase inhibitor 5 is classified as a type III kinase inhibitor. This classification is based on its binding mode, which does not interact with the hinge region of the kinase but rather occupies an allosteric site unique to RIPK1. This selectivity is crucial for reducing potential side effects associated with broader kinase inhibition .
The synthesis of RIP1 kinase inhibitor 5 involves several key steps:
The synthesis process is detailed in publications that outline specific reaction conditions, reagents used, and purification techniques employed to isolate the final product with high purity and yield .
The molecular structure of RIP1 kinase inhibitor 5 features a benzoxazepinone core with additional functional groups that enhance its binding affinity for RIPK1. Notably, it includes:
The structural formula can be represented as follows:
The compound exhibits a molecular weight of approximately 364.36 g/mol. Detailed crystallographic data are available in the Protein Data Bank under accession number 5TX5, providing insights into the three-dimensional arrangement of atoms within the molecule .
RIP1 kinase inhibitor 5 undergoes specific chemical reactions that are crucial for its activity:
The kinetics of binding and inhibition have been characterized using various assays, including fluorescence polarization and ADP-Glo assays, which measure the concentration-dependent effects on RIPK1 activity .
RIP1 kinase inhibitor 5 exerts its effects by binding to an allosteric site on RIPK1, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in necroptosis and inflammation:
In vitro studies have shown that compound 5 effectively reduces tumor necrosis factor-induced cellular responses with an IC50 value in the low nanomolar range (around 32 nM) .
Relevant data indicate that compound 5 has an optimal log P value indicating suitable lipophilicity for drug absorption .
RIP1 kinase inhibitor 5 has significant potential applications in:
CAS No.: 74-93-1
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 865-36-1
CAS No.: 6851-93-0